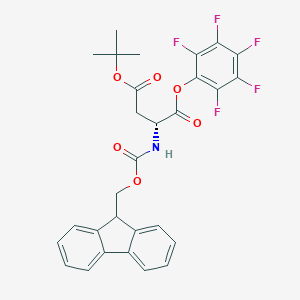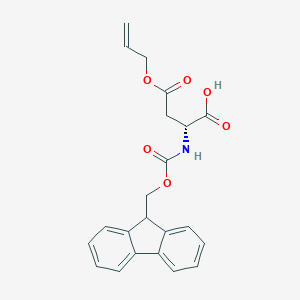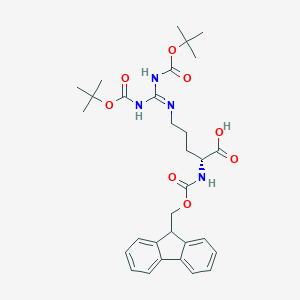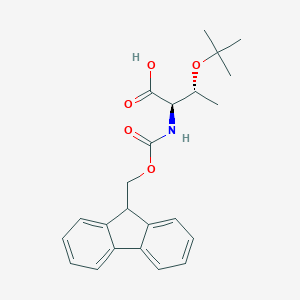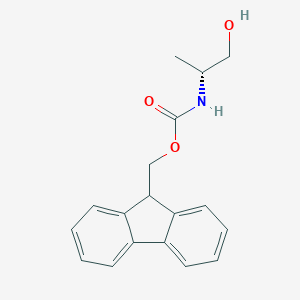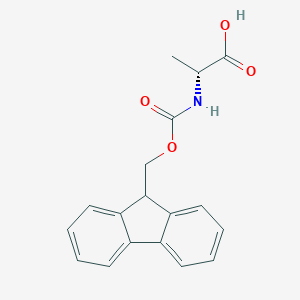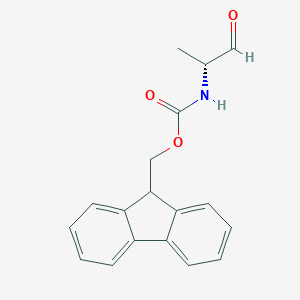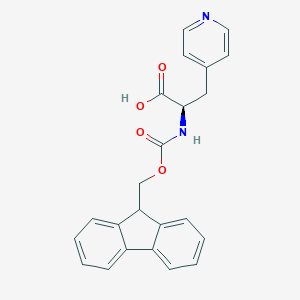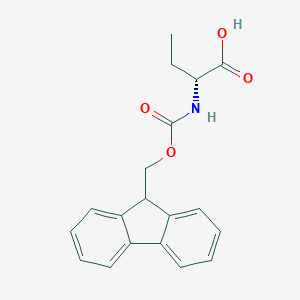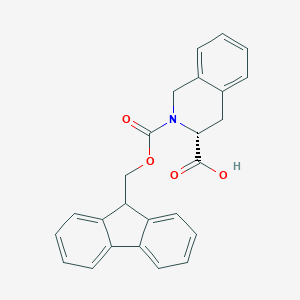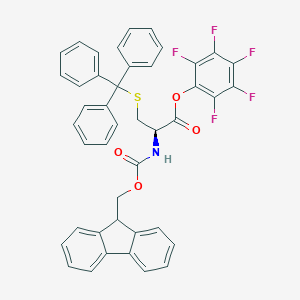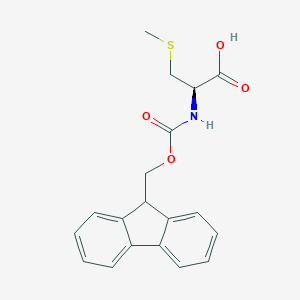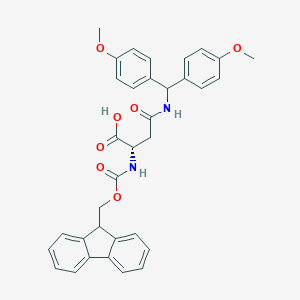
Fmoc-Asn(Dod)-OH
Overview
Description
“Fmoc-Asn(Dod)-OH” is a compound used in proteomics research . It has the molecular formula C34H32N2O7 , and its IUPAC name is (2S)-4-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid .
Synthesis Analysis
“Fmoc-Asn(Dod)-OH” is synthesized using Fmoc solid-phase peptide synthesis (SPPS) . This method is the choice for peptide synthesis due to the availability of high-quality Fmoc building blocks at low cost . Many modified derivatives are commercially available as Fmoc building blocks, making synthetic access to a broad range of peptide derivatives straightforward .Molecular Structure Analysis
The molecular structure of “Fmoc-Asn(Dod)-OH” is complex, with a molecular weight of 580.6 g/mol . It contains several functional groups, including fluorenylmethyloxycarbonyl (Fmoc) and 4,4’-dimethoxybenzhydryl (Dod), which are attached to an asparagine amino acid residue .Chemical Reactions Analysis
The chemical reactions involving “Fmoc-Asn(Dod)-OH” are primarily associated with its role in peptide synthesis . The Fmoc group is removed during the synthesis process, which is a key step in the formation of the peptide bond .Physical And Chemical Properties Analysis
“Fmoc-Asn(Dod)-OH” has a density of 1.3±0.1 g/cm3, a boiling point of 857.5±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.3 mmHg at 25°C . It has 9 hydrogen bond acceptors, 3 hydrogen bond donors, and 12 freely rotating bonds .Scientific Research Applications
“Fmoc-Asn(Dod)-OH” is a type of Fmoc-modified amino acid. Fmoc stands for 9-fluorenylmethyloxycarbonyl, which is a protective group used in the synthesis of peptides . The “Dod” in “Fmoc-Asn(Dod)-OH” likely refers to a specific type of protective group attached to the asparagine (Asn) amino acid. This compound is often used in solid-phase peptide synthesis .
-
Peptide Synthesis : Fmoc-Asn(Dod)-OH can be used in the synthesis of peptides, which are short chains of amino acids. The Fmoc group protects the amino acid during the synthesis process, and can be removed afterwards .
-
Drug Delivery : Peptides synthesized using Fmoc-Asn(Dod)-OH could potentially be used in drug delivery systems. The properties of the peptide, such as its size and charge, can be tailored to optimize the delivery of a specific drug .
-
Bio-Templating : Fmoc-modified amino acids can self-assemble into various structures, which can be used as templates for the synthesis of other materials .
-
Therapeutic Applications : Some peptides have therapeutic properties, such as antimicrobial or anticancer activity. Fmoc-Asn(Dod)-OH could be used to synthesize these therapeutic peptides .
-
Catalytic Applications : Some peptides can act as catalysts, speeding up chemical reactions. Peptides synthesized using Fmoc-Asn(Dod)-OH could potentially be used in this way .
-
Optical Applications : Certain peptides can interact with light in useful ways, for example by fluorescing. This could potentially be used in various optical applications .
-
Fabrication of Functional Materials : Fmoc-modified amino acids and short peptides can serve as simple bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, leading to the self-organization of these functional molecules .
-
Cleavage and Deprotection in Peptide Synthesis : Fmoc-Asn(Dod)-OH can be used in the cleavage and deprotection steps of peptide synthesis . The goal of these steps is to separate the peptide from the support while removing the protecting groups from the side-chains . This process should be done as quickly as possible to minimize the exposure of the peptide to the cleavage reagent .
-
Polymer-Bound Applications : Fmoc-Asn(Dod)-OH can be bound to a polymer, such as Wang resin . This allows for the peptide to be easily separated from the reaction mixture after synthesis .
-
Fabrication of Bio-Inspired Functional Materials : Fmoc-modified amino acids and short peptides can serve as simple bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, leading to the self-organization of these functional molecules .
-
Use in HOBt-Promoted Coupling Reactions : Fmoc-Asn(Dod)-OH can be used in coupling reactions promoted by HOBt (1-Hydroxybenzotriazole), a common coupling reagent used in peptide synthesis . These reactions are typically rapid and produce few side products .
-
Preparation of Polymer-Bound Peptides : Fmoc-Asn(Dod)-OH can be bound to a polymer, such as Wang resin . This allows for the peptide to be easily separated from the reaction mixture after synthesis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-4-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2O7/c1-41-23-15-11-21(12-16-23)32(22-13-17-24(42-2)18-14-22)36-31(37)19-30(33(38)39)35-34(40)43-20-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-30,32H,19-20H2,1-2H3,(H,35,40)(H,36,37)(H,38,39)/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUINEVHFMAGARJ-PMERELPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557149 | |
| Record name | N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asn(Dod)-OH | |
CAS RN |
113534-16-0 | |
| Record name | N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





